N-(tert-butyl)-4-[3-oxo-3-(1-piperidinyl)propyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-4-[3-oxo-3-(1-piperidinyl)propyl]benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-4-[3-oxo-3-(1-piperidinyl)propyl]benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Attachment of the Propyl Group: The propyl group can be introduced via alkylation reactions.
Introduction of the Benzenesulfonamide Moiety: This step involves sulfonation reactions to attach the benzenesulfonamide group.
Addition of the tert-Butyl Group: The tert-butyl group can be introduced through Friedel-Crafts alkylation or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(tert-butyl)-4-[3-oxo-3-(1-piperidinyl)propyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a tool for studying enzyme functions or cellular processes.
Medicine: Potential use as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Applications in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of N-(tert-butyl)-4-[3-oxo-3-(1-piperidinyl)propyl]benzenesulfonamide would depend on its specific application. In medicinal chemistry, it might act as an enzyme inhibitor or receptor modulator. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(tert-butyl)-4-[3-oxo-3-(1-piperidinyl)propyl]benzenesulfonamide: Unique due to its specific functional groups and structure.
Other Sulfonamides: Compounds like sulfanilamide or sulfamethoxazole, which are known for their antibacterial properties.
Piperidine Derivatives: Compounds such as piperidine itself or N-substituted piperidines, which have various pharmacological activities.
Uniqueness
This compound is unique due to the combination of its tert-butyl group, piperidine ring, and benzenesulfonamide moiety. This combination imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C18H28N2O3S |
---|---|
Molekulargewicht |
352.5g/mol |
IUPAC-Name |
N-tert-butyl-4-(3-oxo-3-piperidin-1-ylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C18H28N2O3S/c1-18(2,3)19-24(22,23)16-10-7-15(8-11-16)9-12-17(21)20-13-5-4-6-14-20/h7-8,10-11,19H,4-6,9,12-14H2,1-3H3 |
InChI-Schlüssel |
QZRNDWPVQXQYTP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCCCC2 |
Kanonische SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.